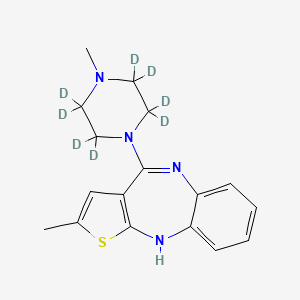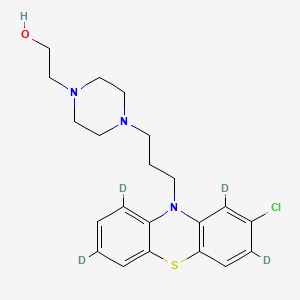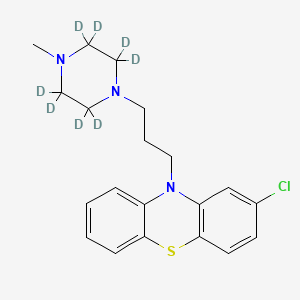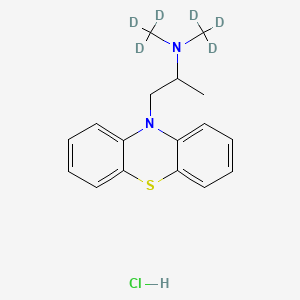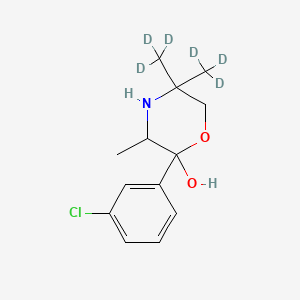
Bupropion morpholinol D6
Descripción general
Descripción
Hidroxibupropión D6, también conocido como (±)-Hidroxibupropión-D6, es una forma deuterada de hidroxibupropión. El hidroxibupropión es el principal metabolito activo del bupropión, un antidepresivo y fármaco para dejar de fumar. El compuesto se forma a partir del bupropión por la enzima hepática CYP2B6 durante el metabolismo de primer paso . Hidroxibupropión D6 se utiliza a menudo como un estándar interno etiquetado estable para la cuantificación de los niveles de hidroxibupropión en muestras biológicas .
Aplicaciones Científicas De Investigación
Hidroxibupropión D6 tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Hidroxibupropión D6 ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, de forma similar a su compuesto original, el bupropión. Se une al transportador de norepinefrina y al transportador de dopamina, prolongando la duración de la acción de estos neurotransmisores dentro de la sinapsis neuronal . Además, Hidroxibupropión D6 actúa como un antagonista no competitivo de los receptores nicotínicos de acetilcolina, contribuyendo a sus efectos sobre la cesación del tabaquismo .
Análisis Bioquímico
Biochemical Properties
Bupropion Morpholinol D6 interacts with various enzymes and proteins. It is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory activity on stimulated macrophages . It also exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The degradation of Bupropion and its metabolites, including this compound, has been studied over the course of 50 days . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic. The this compound metabolite appeared to be relatively stable .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression . Half of the patients treated with high-dose Bupropion are converted to CYP2D6 PM phenotype .
Metabolic Pathways
This compound is involved in several metabolic pathways. Bupropion is extensively metabolized in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion . This compound is a product of this metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Bupropion has a volume of distribution of approximately 20–47 L/kg, and is 84% protein bound . It is metabolized extensively in the liver, producing active metabolites .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Hidroxibupropión D6 implica la deuteración del hidroxibupropiónEsto se puede lograr a través de varias reacciones químicas, como la hidrogenación catalítica utilizando gas deuterio o reactivos deuterados .
Métodos de producción industrial
La producción industrial de Hidroxibupropión D6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y sistemas catalíticos avanzados para asegurar la incorporación eficiente de átomos de deuterio. El producto final se purifica y se caracteriza mediante técnicas como la cromatografía líquida y la espectrometría de masas .
Análisis De Reacciones Químicas
Tipos de reacciones
Hidroxibupropión D6 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir Hidroxibupropión D6 de nuevo a su compuesto original, el bupropión.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas, como temperaturas y niveles de pH específicos .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de Hidroxibupropión D6, así como derivados sustituidos dependiendo de los reactivos utilizados .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a Hidroxibupropión D6 incluyen:
Treohidrobupropión: Otro metabolito del bupropión con diferentes propiedades farmacológicas.
Eritrohidrobupropión: Un metabolito del bupropión con efectos distintos en comparación con el hidroxibupropión.
Bupropión: El compuesto original del que se deriva Hidroxibupropión D6.
Singularidad
Hidroxibupropión D6 es único debido a su naturaleza deuterada, que proporciona una mayor estabilidad y permite una cuantificación precisa en estudios analíticos. Su papel como principal metabolito activo del bupropión también destaca su importancia para comprender la farmacocinética y los efectos terapéuticos del bupropión .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216893-18-3 | |
| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
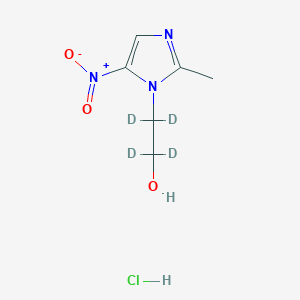
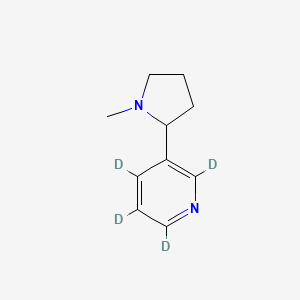
![Norgestimate-[d6]](/img/structure/B602511.png)
